molecular formula C18H18N2O3S B2929324 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034475-74-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2929324
CAS No.: 2034475-74-4
M. Wt: 342.41
InChI Key: UWACSNCREUWZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide” is a chemical compound with a complex structure. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O . The molecular weight is 188.23 g/mol . The InChI Key is UDZJNNURWGNFCN-UHFFFAOYSA-N .

Scientific Research Applications

Renewable Biomass Resources and Fine Chemicals Production

Furan derivatives, like N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide, have potential applications in substituting petroleum-based building blocks in the production of plastics and fine chemicals. A notable advancement in this area is the development of a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate for producing furan-based compounds. This process achieves high yields and selectivity under conditions favorable for industrial applications, highlighting the importance of furan derivatives in sustainable chemistry and renewable resources utilization (Román‐Leshkov, Chheda, & Dumesic, 2006).

Synthetic Chemistry and Novel Reactions

In synthetic chemistry, this compound and related compounds are used to explore novel reactions and pathways. For example, 5-Aminofuro[3,2-c]pyridinium tosylates and their derivatives have been synthesized through direct N-amination and further transformed into a variety of complex molecules. These synthetic routes offer insights into the versatility of furan and pyridine derivatives in constructing complex chemical structures, indicating the broad utility of these compounds in medicinal chemistry and drug development (Bencková & Krutošíková, 1999).

Computational Studies and Drug Design

The structural and electronic properties of sulfonamide derivatives have been extensively studied using computational methods, providing valuable insights into their potential as drug candidates. For instance, a computational study on a newly synthesized sulfonamide molecule revealed its interaction with proteins, suggesting the compound's applicability in drug design and pharmaceutical chemistry. Such studies are crucial for understanding the molecular basis of drug action and for the design of novel therapeutic agents (Murthy et al., 2018).

Antiprotozoal Agents

Research into N-substituted imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound of interest, has led to the discovery of potent antiprotozoal agents. These compounds exhibit strong DNA affinity and have shown excellent in vitro and in vivo activity against trypanosomal and plasmodial infections, underlining their potential in treating protozoal diseases (Ismail et al., 2004).

Nonlinear Optical Materials

The synthesis and characterization of new materials for nonlinear optics is another area of application. Thienyl-substituted pyridinium salts, for instance, have been explored for their second-order nonlinear optical (NLO) properties. These materials, related to the chemical family of this compound, demonstrate the potential of such compounds in developing advanced optical and photonic technologies (Li et al., 2012).

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-5-6-14(2)18(10-13)24(21,22)20-12-15-7-8-16(19-11-15)17-4-3-9-23-17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWACSNCREUWZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.